Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
Description
This compound features a piperidine core substituted at the 4-position with an acetamido linker. The acetamido group connects to a methylamino moiety and a 4-fluorobenzo[d]thiazol-2-yl heterocycle. Key structural elements include:
- Benzo[d]thiazole ring: A bicyclic heterocycle with a fluorine atom at the 4-position, known for electronic modulation and metabolic stability.
- Methylamino-acetamido linker: A flexible spacer that may facilitate hydrogen bonding.
- Piperidine carboxylate core: Common in bioactive molecules due to its conformational flexibility and ability to engage in hydrophobic interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-26-18(25)23-9-7-12(8-10-23)20-15(24)11-22(2)17-21-16-13(19)5-4-6-14(16)27-17/h4-6,12H,3,7-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJVLQWWKHTRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities. The mode of action of these compounds often involves interaction with specific enzymes or receptors, leading to a change in the physiological state of the cell.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity. For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities, which may involve the inhibition of cyclooxygenase enzymes and subsequent reduction in the production of prostaglandins.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Biological Activity
Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, an acetamido group, and a benzo[d]thiazole moiety. Its molecular formula is C19H22FN3O3S, with a molecular weight of 404.5 g/mol. The presence of the fluorobenzo[d]thiazole group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity :
- Antitumor Effects :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Case Studies
-
RET Kinase Inhibition :
A study evaluated the potency of various benzamide derivatives against RET kinase. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential relevant for cancer therapies . -
Neutrophil Migration :
In a model of inflammation induced by interleukin-1, compounds structurally related to this compound were tested for their ability to inhibit neutrophil migration. Results showed a dose-dependent decrease in migration, indicating potential therapeutic applications for inflammatory diseases . -
Antiviral Activity :
A series of benzothiazole derivatives were synthesized and evaluated for their activity against MERS-CoV. One compound demonstrated an IC50 value of 0.09 μM, indicating potent antiviral properties that warrant further investigation towards drug development .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C18H22FN3O3S
- Molecular Weight : 395.45 g/mol
- CAS Number : 1396878-78-6
The compound features a piperidine ring, a fluorobenzo[d]thiazole moiety, and an acetamido group, which contribute to its diverse biological properties.
Biological Activities
Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate has been investigated for several biological activities:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells through the activation of caspases, leading to cell cycle arrest and inhibition of tumor growth .
- Neuropharmacological Effects : The compound has demonstrated potential in enhancing neuronal differentiation in neuroblastoma cells while simultaneously reducing cell proliferation. This suggests its possible application in neurodegenerative disease research .
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation .
Study on Breast Cancer Cells
A study conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation. This finding supports its potential as a therapeutic agent in oncology.
Neuropharmacological Applications
Another investigation focused on neuroblastoma cells indicated that the compound enhances neuronal differentiation while inhibiting excessive proliferation. This dual action highlights its potential utility in treating neurodegenerative diseases or injuries .
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Similar Compound A | Moderate | Low | Yes |
| Similar Compound B | Low | High | No |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Key Findings :
-
Hydrolysis proceeds efficiently under mild basic conditions due to the electron-withdrawing effect of the adjacent piperidine ring .
-
Acidic conditions may lead to partial decomposition of the benzothiazole core .
Amide Bond Reactivity
The acetamido linker (-NHCO-) is susceptible to hydrolysis or nucleophilic substitution, depending on reaction conditions.
Acid/Base-Catalyzed Hydrolysis
Nucleophilic Substitution
The acetamido nitrogen can participate in alkylation or acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form tertiary amines .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives .
Benzothiazole Core Modifications
The 4-fluorobenzo[d]thiazol-2-yl group undergoes electrophilic and nucleophilic substitutions, driven by the electron-deficient thiazole ring.
Nucleophilic Aromatic Substitution
Fluorine at position 4 is replaced by nucleophiles (e.g., -OH, -NH₂):
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aqueous) | 100°C, 24 h | 4-Aminobenzo[d]thiazol-2-yl derivative | 45% | |
| KOH (methanol) | Reflux, 6 h | 4-Hydroxybenzo[d]thiazol-2-yl derivative | 60% |
Electrophilic Substitution
Limited reactivity due to electron-withdrawing fluorine and thiazole nitrogen. Halogenation (e.g., bromination) occurs under harsh conditions (Br₂/FeBr₃) .
Piperidine Ring Functionalization
The piperidine ring undergoes oxidation, reduction, or substitution:
Ethyl Carboxylate Ester Exchange
Transesterification reactions replace the ethyl group with other alcohols (e.g., methanol, benzyl alcohol):
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 12 h | Methyl ester analog | 65% | |
| BnOH, Ti(OiPr)₄ | 80°C, 24 h | Benzyl ester analog | 55% |
Biological Degradation Pathways
In vivo metabolism involves cytochrome P450-mediated oxidation of the piperidine ring and hydrolytic cleavage of the acetamido bond . Key metabolites include:
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
- Structure : Replaces the benzo[d]thiazole with a benzimidazole ring. The benzimidazole is substituted with a 4-fluorobenzyl group at N1.
- Molecular Formula : C₂₂H₂₅FN₄O₂ (MW: 396.46 g/mol) .
- Key Differences: Heterocycle: Benzimidazole (two nitrogen atoms) vs. benzo[d]thiazole (one nitrogen, one sulfur). Substituent: 4-fluorobenzyl vs. 4-fluoro-thiazole. Linker: Direct amino group vs. methylamino-acetamido spacer.
- Implications: Benzimidazole derivatives are associated with antiparasitic and antiviral activity, while thiazoles are often explored for kinase inhibition . The benzyl group in the benzimidazole analog may increase steric hindrance, reducing membrane permeability compared to the methylamino group in the target compound .
2.2 Ethyl 4-amino-1-piperidinecarboxylate
- Structure : Simplifies the piperidine carboxylate core, lacking the acetamido-heterocyclic substituents.
- Molecular Formula : C₈H₁₆N₂O₂ (MW: 186.23 g/mol) .
- Key Differences :
- Absence of fluorinated heterocycle and acetamido linker.
- Used as a precursor in synthesizing more complex piperidine derivatives .
2.3 Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Structure : Incorporates a thiadiazole ring and a sulfonyl-piperidine group.
- CAS No.: 690248-85-2 .
- Key Differences: Thiadiazole (electron-deficient heterocycle) vs. benzo[d]thiazole.
- Implications :
2.4 Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Structure : Pyrazole core with a 4-fluorophenyl substituent.
- Applications : Explored for anti-inflammatory and anticancer properties .
- Key Differences :
- Pyrazole (five-membered ring with two adjacent nitrogen atoms) vs. benzo[d]thiazole.
- Simpler substitution pattern.
- Implications :
Pharmacological and Physicochemical Profiles
- Solubility : The acetamido linker in the target compound may improve aqueous solubility compared to the benzyl group in the benzimidazole analog .
Q & A
Q. Optimization considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide bond formation.
- Catalysts : N-ethyldiisopropylamine (DIEA) improves coupling efficiency in peptide-like syntheses .
- Reaction monitoring : Thin-layer chromatography (TLC) and LC-MS track intermediate formation .
Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?
Key techniques include:
| Method | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Assigns proton/environment shifts (e.g., piperidine CH2 at δ 2.5–3.5 ppm) | Fluorobenzo-thiazole protons: δ 7.8–8.2 ppm |
| IR Spectroscopy | Detects functional groups (amide C=O stretch: ~1650 cm⁻¹; ester C=O: ~1730 cm⁻¹) | |
| Mass Spectrometry | Confirms molecular weight (e.g., [M+H]+ m/z ~476.5) and fragmentation patterns . |
Advanced validation : X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities .
Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
Q. Contradiction analysis strategies :
- Metabolic stability assays : Compare hepatic microsomal degradation rates to identify rapid metabolism in vivo (e.g., cytochrome P450 interactions) .
- Plasma protein binding : Use equilibrium dialysis to assess free drug fraction differences (e.g., >90% binding may reduce in vivo efficacy) .
- Dosing regimen adjustments : Optimize administration frequency based on pharmacokinetic (PK) half-life data from rodent studies .
Case example : A structurally similar compound showed potent in vitro enzyme inhibition (IC50 = 50 nM) but poor in vivo activity due to rapid clearance. Adjusting the formulation (e.g., PEGylation) improved bioavailability .
Advanced: What computational approaches predict target interactions and guide SAR studies?
Q. Methodology :
- Molecular docking (AutoDock/Vina) : Models binding to targets like kinase domains or GPCRs, prioritizing residues (e.g., hydrophobic pockets accommodating the fluorobenzo-thiazole group) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates stable interactions .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing fluorine) with activity using Hammett σ constants or DFT-calculated descriptors .
Example : Docking of a related compound into the adenosine A2A receptor revealed hydrogen bonding with Thr88, guiding methylamino group modifications for enhanced affinity .
Basic: Which functional groups dominate the compound’s reactivity and bioactivity?
Q. Key groups and roles :
Q. Reactivity hotspots :
- The acetamido linker undergoes hydrolysis under acidic conditions (pH <3), necessitating pH-controlled storage .
- The thiazole ring participates in nucleophilic substitutions (e.g., with thiols) for prodrug derivatization .
Advanced: How does the fluorobenzo[d]thiazole moiety influence pharmacokinetics?
Q. Pharmacokinetic impacts :
- Absorption : Increased logD (1.8–2.3) enhances intestinal permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) .
- Metabolism : Fluorine reduces CYP3A4-mediated oxidation, extending half-life (t1/2 = 4.2 hrs in human microsomes vs. 1.5 hrs for non-fluorinated analogs) .
- Excretion : Biliary excretion dominates (>60% in rodent studies) due to moderate molecular weight (~475 Da) .
Q. Structural analogs comparison :
| Analog | Modification | Effect |
|---|---|---|
| Chloro-substituted thiazole | Cl instead of F | Reduced metabolic stability (t1/2 ↓30%) |
| Methoxy-piperidine | –OCH3 at piperidine C4 | Improved solubility (logP ↓0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
